3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene
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Description
Benzene derivatives such as “3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene” are organic compounds that are derived from benzene through the substitution of one or more of its hydrogen atoms with other functional groups . They are widely used in the chemical industry and in the synthesis of a vast number of chemicals .
Synthesis Analysis
The synthesis of benzene derivatives typically involves the substitution of one or more hydrogen atoms in the benzene ring with other functional groups . The exact method of synthesis would depend on the specific functional groups involved.Molecular Structure Analysis
The molecular structure of benzene derivatives is based on a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds . The specific structure of “3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene” would involve the substitution of hydrogen atoms at the 3rd and 5th positions of the benzene ring with methyl groups, and the substitution of a hydrogen atom at the 1st position with a pentafluoroethyl group .Chemical Reactions Analysis
Benzene and its derivatives undergo various types of reactions, including electrophilic substitution reactions, nucleophilic substitution reactions, and addition reactions . The specific reactions that “3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene” would undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
Benzene derivatives generally have physical and chemical properties that are similar to those of benzene itself. For example, they are typically colorless liquids with a strong aromatic odor . They are less dense than water and have a high boiling point .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5/c1-6-3-7(2)5-8(4-6)9(11,12)10(13,14)15/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRQWYZBOXNDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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